molecular formula C10H10O4 B110208 Dimethyl-d6 phthalate CAS No. 85448-30-2

Dimethyl-d6 phthalate

Cat. No.: B110208
CAS No.: 85448-30-2
M. Wt: 200.22 g/mol
InChI Key: NIQCNGHVCWTJSM-WFGJKAKNSA-N
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Description

Dimethyl-d6 phthalate is a deuterated form of dimethyl phthalate, where six hydrogen atoms are replaced by deuterium atoms. This compound is an organic ester of phthalic acid and is commonly used in various scientific research applications due to its unique isotopic properties. It is a colorless, oily liquid that is soluble in organic solvents but poorly soluble in water .

Mechanism of Action

Target of Action

Dimethyl-d6 phthalate (DMP) is an organic compound and a phthalate ester . Phthalates are endocrine-disrupting chemicals (EDs) that can induce neurological disorders . They can alter the development and function of hormone-dependent structures within the nervous system . Therefore, the primary targets of DMP are the endocrine system and the nervous system .

Mode of Action

DMP interacts with its targets by affecting the hormone balance of the organism through interaction with hormone synthesis, transport, and metabolism . It interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Biochemical Pathways

Phthalates, including DMP, dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . The metabolic pathways involved in degradation are proposed and identified through intermediates produced during the degradation process . The degradation pathway for DMP was proposed using three cyanobacterial species .

Pharmacokinetics

It is known that dmp is a colorless and oily liquid that is soluble in organic solvents but only poorly soluble in water . This suggests that its bioavailability may be influenced by its solubility and the presence of organic solvents.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DMP. The environmental fate, transport, and transformation/degradation of these compounds under natural conditions are highly dependent on their physical and chemical properties . For example, the removal and degradation of these widespread pollutants by abiotic processes such as hydrolysis and photodecomposition are very slow and insignificant . On the other hand, the breakdown of DMP by microorganisms is considered to be one of the major routes of environmental degradation for these widespread pollutants .

Biochemical Analysis

Biochemical Properties

Dimethyl-d6 phthalate interacts with various enzymes, proteins, and other biomolecules. It is known to disrupt the endocrine system, affecting reproductive health and physical development

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to activate nuclear receptor peroxisome proliferator-activated receptor (PPARα), which can modify protein and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has been observed that human skin is the least permeable of the used skin models, and that surfactants lead to a significant increase of this compound permeability through all skin models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been associated with altered thyroid, progesterone, and estrogen activity in pregnant women as well as nonpregnant adults and children .

Metabolic Pathways

This compound is involved in various metabolic pathways . It is known to accelerate nitrogen and carbon metabolism by altering signal pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl-d6 phthalate is synthesized through the esterification of phthalic anhydride with deuterated methanol (methanol-d4). The reaction is typically catalyzed by a strong acid, such as sulfuric acid, or by various Lewis acids, including complexes of titanium, zirconium, or tin. Excess deuterated methanol is used to ensure complete conversion, and the remaining methanol is removed by distillation .

Industrial Production Methods: The industrial production of this compound follows a similar process to its non-deuterated counterpart, with the primary difference being the use of deuterated methanol. The reaction conditions are carefully controlled to maximize yield and purity, and the product is often purified through distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Dimethyl-d6 phthalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce phthalic acid and deuterated methanol.

    Oxidation: It can be oxidized to form phthalic anhydride and other oxidation products.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

Scientific Research Applications

Dimethyl-d6 phthalate is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Comparison with Similar Compounds

    Dimethyl phthalate: The non-deuterated form, commonly used as a plasticizer and in insect repellents.

    Diethyl phthalate: Another phthalate ester with similar applications but different physical and chemical properties.

    Dibutyl phthalate: Used as a plasticizer and in personal care products.

Uniqueness: Dimethyl-d6 phthalate is unique due to its isotopic labeling, which makes it particularly valuable in research applications where tracing and detailed analysis are required. Its deuterated nature allows for more precise studies in various scientific fields .

Properties

IUPAC Name

bis(trideuteriomethyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQCNGHVCWTJSM-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=CC=CC=C1C(=O)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85448-30-2
Record name 1,2-Benzenedicarboxylic acid, di(methyl-d3) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085448302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

Epikote 1004 (180 g), a homopolymer of butylene terephthalate (120 g) and triphenylethyl phosphonium iodide (0.3 g) were melt blended in an extruder as described in Composition 1. A sample of the solidified resulting mixture (30 g) and dimethylphthalate (10 g) were heated in a beaker to 260° C. and poured into butyl diglycol acetate (120 g) at 125° C. The mixture was dispersed using a Silverson high speed stirrer for 3 minutes during which time the temperature rose to 140° C. The mixture was cooled using an ice bath, reaching 49° C. within one minute. The resulting dispersion had a non-volatile content of 18.7% and a particle size range of 0.5 to 10μ.
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Synthesis routes and methods II

Procedure details

Accordingly the present invention provides a method of producing dimethyl phthalate, which comprises treating phthalic anhydride with methanol, adding a catalyst, such as sulphuric acid, hydrochloric acid or mixture thereof and a promoter, such as, dimethyl sulphate; refluxing the resultant mixture at a temperature in the range of 60 to 100 degree Celsius, for a time period in the range of 6 to 12 hours, in the presence of benzene; separating the distillate into two layers; removing the aqueous layer and recycling the benzene layer, recovering unreacted methanol by distillation; neutralizing the residue with caustic soda followed by extraction with benzene; distilling the extract under vacuum to obtain benzene; continuing the distillation process at a temperature in the range of 145 to 146 degree Celsius under 10 mm of mercury to obtain dimethyl phthalate.
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Synthesis routes and methods III

Procedure details

The present invention provides a method of producing dimethyl phthalate from naphthalene based chemicals, particularly, phthalic anhydride, which is a coal tar by product, by treating phthalic anhydride with methanol, adding a catalyst, such as sulphuric acid, hydrochloric acid or mixture thereof and a promoter, such as, dimethyl sulphate. Refluxing the resultant mixture at a temperature in the range of 60 to 100 degree Celsius, for a time period in the range of 6 to 12 hours, in presence of benzene. Separating the distillate into two layers. Removing the aqueous layer and sending back the benzene layer to the reaction vessel. Recovering unreacted methanol by distillation. Neutralizing the residue with caustic soda followed by extraction with benzene. Distilling the extract under vacuum to obtain benzene, and continuing the distillation process at a temperature in the range of 145 to 146 degree Celsius under 10 mm of mercury to obtain dimethyl phthalate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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